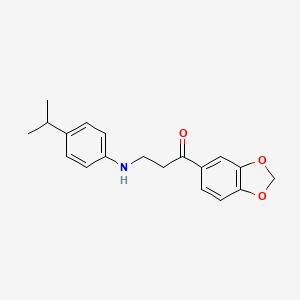

1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone

Description

Structural Isomerism

Potential isomerism arises from:

- Positional isomerism : Variations in substituent placement on the benzodioxole or aniline rings (e.g., 4-isopropylanilino vs. 3-isopropylanilino).

- Functional group isomerism : Alternative arrangements of the ketone and amine groups (e.g., enamine vs. imine configurations).

- Stereoisomerism : The compound lacks chiral centers but may exhibit conformational isomerism due to rotational flexibility in the propanone chain.

Synonym Taxonomy Across Chemical Databases

The compound is cataloged under diverse names in major chemical databases:

Cross-Platform Variations

- IUPAC vs. Common Names : Non-systematic terms like "3,4-methylenedioxyphenyl" may replace "1,3-benzodioxol-5-yl" in older literature.

- Abbreviated Forms : Some databases truncate the name to "1-(benzodioxol-5-yl)-3-(4-isopropylanilino)propanone".

This taxonomy reflects the compound’s hybrid structure, merging features of aryl ketones and secondary amines , common in synthetic cathinones.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-propan-2-ylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13(2)14-3-6-16(7-4-14)20-10-9-17(21)15-5-8-18-19(11-15)23-12-22-18/h3-8,11,13,20H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYBOFZHDOIWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-25-1 | |

| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-ISOPROPYLANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Attachment of the Isopropylanilino Group: This step involves the reaction of the benzodioxole intermediate with 4-isopropylaniline under specific conditions, such as the presence of a base like sodium hydride.

Formation of the Propanone Linkage:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a modulator of various biological targets, including ion channels and receptors. Its structural features suggest it may interact with the TRPM8 receptor, which is involved in sensory perception and pain modulation.

Case Study: TRPM8 Modulation

Research indicates that compounds similar to 1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone can act as modulators of the TRPM8 channel, which is implicated in cold sensation and nociception. This modulation could lead to the development of novel analgesics or treatments for neuropathic pain .

Psychoactive Research

The compound's structural similarity to known psychoactive substances suggests potential applications in psychopharmacology. Studies have explored its effects on mood and cognition, particularly in relation to the serotonergic system.

Case Study: Serotonergic Activity

In vitro studies have shown that derivatives of this compound can influence serotonin receptor activity, indicating a possible role in mood regulation and treatment of depression .

Anticancer Research

Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its ability to interact with specific cellular pathways makes it a candidate for further investigation in oncology.

Case Study: Apoptosis Induction

Preliminary research has indicated that the compound can trigger apoptotic pathways in certain cancer cell lines, leading to decreased cell viability. This effect is hypothesized to be mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1-propanone derivatives with variations in the aromatic and anilino substituents. Below is a detailed comparison:

Structural Analogues and Molecular Properties

Functional and Pharmacological Differences

- Electronic Effects : Halogenated derivatives (e.g., 3-chloro-4-fluoro in ) exhibit stronger electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

- Biological Targets : Compounds like RS 67333 () demonstrate that piperidinyl and chloro substituents are critical for serotonin receptor binding, whereas the benzodioxolyl group in the target compound may favor interactions with dopamine or adrenergic receptors .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C18H21NO3. It features a benzodioxole moiety, which is known for its diverse biological properties, along with an isopropylaniline group that may influence its pharmacological profile.

Pharmacological Effects

Research indicates that compounds containing benzodioxole structures often exhibit a range of biological activities including:

- Antioxidant Activity : Some studies suggest that benzodioxole derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : The presence of the isopropylaniline moiety may enhance the compound's ability to inhibit bacterial growth.

- Cytotoxicity : Preliminary studies have shown that this compound can induce apoptosis in certain cancer cell lines.

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in various metabolic pathways. The structural similarity to known enzyme substrates suggests potential competitive inhibition.

- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways related to cell growth and survival.

Study 1: Antioxidant Activity

A study published in Phytochemistry evaluated the antioxidant properties of various benzodioxole derivatives. The findings indicated that compounds with similar structures demonstrated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of different benzodioxole derivatives, it was found that certain analogs exhibited strong inhibitory effects against Gram-positive bacteria. This study highlighted the importance of substituents like isopropyl groups in enhancing antimicrobial activity .

Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it could induce apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V binding, indicating early apoptotic events .

Data Summary

Q & A

Basic: How can the synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone be optimized for higher yield?

Methodological Answer:

- Claisen-Schmidt Condensation : React 1,3-benzodioxole-5-carbaldehyde with 4-isopropylaniline in the presence of a base (e.g., NaOH) under reflux. Optimize solvent choice (e.g., ethanol or THF) and temperature (60–80°C) to enhance reaction efficiency.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ketone intermediate.

- Reductive Amination : Reduce the ketone intermediate using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). Monitor reaction progress via TLC.

- Yield Improvement : Adjust stoichiometric ratios (e.g., excess 4-isopropylaniline) and employ inert atmosphere (N2/Ar) to minimize oxidation side reactions.

References :

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Determine crystal structure using single-crystal XRD to confirm stereochemistry and molecular packing. Refinement parameters (R factor < 0.1) ensure accuracy .

- NMR Analysis : Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to assign protons (e.g., benzodioxole methylene at δ 5.9–6.1 ppm) and carbons (e.g., carbonyl at ~200 ppm).

- FTIR : Identify key functional groups (C=O stretch ~1700 cm⁻¹, NH bend ~1600 cm⁻¹).

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS: [M+H]+ at m/z 340–350).

References :

Advanced: How can computational methods predict the compound’s bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. Use software like Gaussian with B3LYP/6-31G(d) basis set .

- Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina. Analyze binding affinity (ΔG) and key interactions (hydrogen bonds, π-π stacking).

- ADMET Prediction : Use SwissADME to evaluate pharmacokinetics (e.g., BBB permeability, CYP inhibition).

References :

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.

- Control Variables : Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (serum-free media, incubation time).

- SAR Studies : Modify substituents (e.g., isopropyl group on aniline) to correlate structure with activity trends.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies.

References :

Basic: How to analyze the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of benzodioxole or ketone groups).

- Kinetic Modeling : Calculate half-life (t½) using first-order kinetics.

References :

Advanced: What crystallographic insights explain its solid-state behavior?

Methodological Answer:

- Packing Analysis : Use Mercury software to visualize intermolecular interactions (e.g., C-H···O hydrogen bonds, van der Waals contacts).

- Thermal Analysis : Perform DSC/TGA to correlate melting point (e.g., 150–160°C) with crystal lattice stability.

- Polymorph Screening : Recrystallize from solvents (e.g., acetone vs. DCM) to identify metastable forms.

References :

Basic: What solvent systems are optimal for its solubility and reactivity?

Methodological Answer:

- Solubility Screening : Use shake-flask method in solvents (e.g., DMSO, methanol, acetonitrile).

- Reactivity in Polar Aprotic Solvents : Compare reaction rates in DMF vs. THF for nucleophilic substitutions.

Data Table :

| Solvent | Solubility (mg/mL) | Reactivity (Relative Rate) |

|---|---|---|

| DMSO | 25.3 | Low |

| Ethanol | 12.1 | Medium |

| THF | 8.7 | High |

| References : |

Advanced: How does the isopropyl group influence its pharmacokinetic profile?

Methodological Answer:

- LogP Measurement : Determine octanol/water partition coefficient (e.g., LogP ~3.5) to assess lipophilicity.

- Metabolic Stability : Incubate with liver microsomes; quantify metabolites via LC-MS.

- Protein Binding : Use equilibrium dialysis to measure albumin binding affinity.

References :

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and fume hood for synthesis/purification.

- Waste Disposal : Neutralize acidic/basic residues before disposal.

- Acute Toxicity Screening : Perform LD50 assays on zebrafish embryos (FET test).

References :

Advanced: How can its enantiomeric purity be validated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.